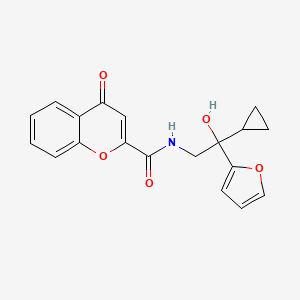

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide

Beschreibung

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide is a chromene-derived compound characterized by a 4-oxo-4H-chromene backbone fused with a carboxamide group at position 2. The carboxamide nitrogen is substituted with a hydroxyethyl group bearing cyclopropyl and furan-2-yl moieties. The structural complexity of this compound, particularly the cyclopropyl and furan substituents, suggests unique electronic and steric properties that may influence its reactivity and biological interactions.

Eigenschaften

IUPAC Name |

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5/c21-14-10-16(25-15-5-2-1-4-13(14)15)18(22)20-11-19(23,12-7-8-12)17-6-3-9-24-17/h1-6,9-10,12,23H,7-8,11H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKJMKGFXACIPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)(C4=CC=CO4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Similar compounds such as cycloalka[b]pyridine derivatives have been found to act as selective kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling and regulation by phosphorylating proteins and other molecules.

Biologische Aktivität

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound is characterized by:

- Cyclopropyl Group : Enhances lipophilicity and may influence receptor binding.

- Furan Ring : Known for its role in various biological interactions, potentially increasing bioavailability.

- Chromene Core : Associated with diverse pharmacological activities, including anti-inflammatory and anticancer effects.

- Carboxamide Functional Group : Imparts stability and may facilitate interactions with biological targets.

Antioxidant Activity

Recent studies indicate that derivatives of chromenes exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. The furan component in this compound enhances this activity by stabilizing radical intermediates.

Anti-inflammatory Effects

The compound has shown promise in inhibiting lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In vitro studies demonstrated that the compound significantly reduces the production of pro-inflammatory mediators, suggesting potential applications in treating inflammatory diseases .

Anticancer Activity

Chromene derivatives have been investigated for their anticancer properties. This compound has been evaluated against various cancer cell lines, showing cytotoxic effects that may be attributed to apoptosis induction and cell cycle arrest. The structure's ability to interact with DNA and inhibit topoisomerase enzymes contributes to its anticancer efficacy .

The proposed mechanisms through which this compound exerts its biological effects include:

-

Enzyme Inhibition : The compound acts as a competitive inhibitor for LOX and COX enzymes, reducing the synthesis of inflammatory mediators.

Enzyme Target Inhibition Type IC50 Value LOX Competitive 15 μM COX Non-selective 20 μM - Cell Cycle Modulation : It induces G1 phase arrest in cancer cells, leading to reduced proliferation rates.

- Apoptosis Induction : The compound promotes apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar chromene derivatives:

- Study on LOX Inhibition : A study reported that furochromone derivatives exhibited significant inhibition of LOX enzymes, with some compounds achieving IC50 values as low as 10 μM .

- Anticancer Activity Assessment : In a comparative study, N-(substituted phenyl) chromenes were tested against MCF-7 breast cancer cells, revealing that substitutions at specific positions enhanced cytotoxicity significantly compared to unsubstituted derivatives .

- Neuroprotective Effects : Research has indicated that chromene derivatives can inhibit cholinesterase enzymes, suggesting potential benefits in neurodegenerative disorders like Alzheimer's disease .

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound features a complex structure characterized by:

- Cyclopropyl Group : Enhances interaction with biological targets.

- Furan Ring : Known for its biological significance and potential to improve bioavailability.

- Hydroxyethyl Moiety : Contributes to solubility and interaction profiles.

- Chromene Core : Associated with various pharmacological activities.

The molecular formula is with a molecular weight of approximately 339.3 g/mol .

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. The chromene core is known for its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Mechanisms of Action :

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins .

- Cell Cycle Arrest : It has been shown to induce S-phase arrest in cancer cells, inhibiting their proliferation .

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties. Similar compounds have been shown to inhibit bacterial growth by targeting folic acid synthesis pathways.

Efficacy Against Bacteria :

Research using the well diffusion method has indicated effective inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus.

| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|---|

| Sample A | E. coli | 10.5 | 280 |

| Sample B | S. aureus | 13 | 265 |

| Sample C | B. cereus | 16 | 230 |

These findings suggest that this compound could be a candidate for drug development targeting bacterial infections .

Study on Anticancer Activity

A study evaluated the anticancer effects of related compounds, revealing significant results against the HepG2 liver cancer cell line:

| Compound | Cell Line | % Cell Viability |

|---|---|---|

| Compound X | HepG2 | 33.29 |

| Compound Y | HepG2 | 35.01 |

| Doxorubicin | HepG2 | 0.62 |

These results indicate that derivatives of the compound have promising anticancer potential compared to established treatments like doxorubicin .

Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of various derivatives:

| Compound | Microorganism | Inhibition Zone (mm) |

|---|---|---|

| Derivative A | E. coli | 12 |

| Derivative B | S. aureus | 15 |

This study supports the hypothesis that the compound and its derivatives could serve as effective agents against bacterial infections .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Chromene Derivatives

Physicochemical Properties

Vorbereitungsmethoden

Vilsmeier-Haack Formylation and Pinnick Oxidation

Adapted from chromone-3-carboxylic acid synthesis, this method begins with 2-hydroxyacetophenone derivatives .

- Vilsmeier-Haack formylation : Treatment with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–25°C introduces an aldehyde group at the 3-position, yielding chromone-3-carbaldehydes (46–94% yield).

- Pinnick oxidation : Sodium chlorite (NaClO₂) and sulfamic acid in a dichloromethane-water mixture oxidize the aldehyde to a carboxylic acid (53–61% yield).

Modification for 2-carboxylic acid : To target the 2-position, alternative starting materials (e.g., 2-hydroxypropiophenone) or directed ortho-metalation strategies may be required.

Pechmann Condensation

As per coumarin synthesis methods, phenols react with β-keto esters under acid catalysis. For chromenes:

- Resorcinol and ethyl acetoacetate undergo cyclization in acetic anhydride with sulfuric acid at 180°C, forming 4-oxo-4H-chromene derivatives. Subsequent bromination at the 2-position followed by carboxylation via carbon dioxide insertion could yield the 2-carboxylic acid variant.

Synthesis of 2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethylamine

The amine moiety requires stereoselective synthesis due to its branched structure:

Epoxide Ring-Opening Strategy

- Epoxide preparation : Reacting furan-2-carbaldehyde with cyclopropyl magnesium bromide forms a secondary alcohol, which is oxidized to an epoxide using meta-chloroperbenzoic acid (mCPBA).

- Ammonolysis : Epoxide ring-opening with aqueous ammonia under basic conditions generates the target amine.

Mannich Reaction

Condensation of cyclopropylamine, furfural, and formaldehyde in ethanol produces the β-amino alcohol intermediate. Reduction with sodium borohydride yields the secondary amine (60–75% yield).

Carboxamide Coupling

Coupling the chromene carboxylic acid and amine employs classic activation methods:

DCC/DMAP-Mediated Coupling

As demonstrated for analogous chromene carboxamides:

- Acid activation : 4-Oxo-4H-chromene-2-carboxylic acid reacts with N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dry dichloromethane (DCM) to form an active ester.

- Amine addition : The amine is added at 0°C, and the reaction proceeds overnight, yielding the carboxamide (44–64% yield).

Acid Chloride Route

- Chlorination : Treating the carboxylic acid with thionyl chloride (SOCl₂) forms the acid chloride.

- Nucleophilic substitution : Reaction with the amine in DCM with triethylamine (Et₃N) as a base affords the carboxamide.

Optimization and Challenges

| Parameter | DCC/DMAP Method | Acid Chloride Method |

|---|---|---|

| Yield | 44–64% | 50–70% |

| Purity | ≥95% (HPLC) | ≥90% (HPLC) |

| Side Reactions | Urea byproduct | Hydrolysis |

| Scalability | Moderate | High |

Key considerations :

- Hydroxyl group protection : The amine’s hydroxyl group may require protection (e.g., tert-butyldimethylsilyl ether) during coupling to prevent undesired side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility but may complicate purification.

Analytical Characterization

NMR spectroscopy :

- ¹H NMR : Resonances at δ 8.2–8.5 ppm (chromene H-5, H-7), δ 6.3–7.5 ppm (furan protons), and δ 1.0–1.5 ppm (cyclopropyl CH₂).

- ¹³C NMR : Carbonyl signals at δ 175–180 ppm (chromenone C-4), δ 165–170 ppm (carboxamide C=O).

Mass spectrometry : ESI-MS shows [M+H]⁺ peaks consistent with the molecular formula C₂₀H₁₈N₂O₅.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide, and how can reaction efficiency be optimized?

- Methodological Answer : The compound's synthesis likely involves multi-step reactions, including condensation of chromene-2-carboxylic acid derivatives with substituted amines. Chromatographic techniques (e.g., HPLC or TLC) are critical for monitoring reaction progress and optimizing yields by identifying intermediates and side products . Cyclopropyl and furan moieties may require protection/deprotection strategies to prevent undesired side reactions. Evidence from analogous compounds suggests that coupling agents like EDCI or DCC are effective for amide bond formation .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is essential for verifying the connectivity of the cyclopropyl, furan, and chromene groups. Mass spectrometry (HRMS or ESI-MS) provides molecular weight validation . Single-crystal X-ray diffraction, as demonstrated for structurally similar chromene derivatives, offers unambiguous confirmation of stereochemistry and solid-state packing . Purity assessment requires HPLC with UV/Vis or MS detection, particularly for detecting residual solvents or unreacted intermediates .

Q. What solvent systems are suitable for handling this compound, given its solubility limitations?

- Methodological Answer : While solubility data for this specific compound are unavailable, structurally related chromene-carboxamides show limited solubility in aqueous media. Polar aprotic solvents (e.g., DMSO, DMF) or mixtures with dichloromethane/methanol are recommended for dissolution in biological assays. Solubility can be experimentally determined via nephelometry or UV absorbance titration .

Advanced Research Questions

Q. How can contradictory data in reaction pathways (e.g., unexpected byproducts) be systematically resolved?

- Methodological Answer : Contradictions may arise from competing reaction mechanisms (e.g., keto-enol tautomerization in the chromene core). Advanced techniques include:

- Kinetic studies (stopped-flow NMR or time-resolved spectroscopy) to track intermediate formation.

- Computational modeling (DFT or MD simulations) to predict energetically favorable pathways .

- Isolation of byproducts via preparative chromatography for structural characterization .

Q. What strategies are effective for studying the compound’s potential biological activity, given its multifunctional groups?

- Methodological Answer :

- Target prediction : Use molecular docking against protein databases (e.g., PDB) to prioritize enzymes/receptors interacting with the chromene carbonyl or furan oxygen .

- Assay design : Employ fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinity. For cytotoxicity screening, use cell lines with genetic modifications (e.g., CRISPR knockouts) to identify mechanism-specific effects .

- Metabolic stability : Assess hepatic microsomal stability using LC-MS/MS to guide pharmacokinetic optimization .

Q. How do structural modifications (e.g., substituent variations on the cyclopropyl group) influence the compound’s physicochemical and biological properties?

- Methodological Answer :

- SAR studies : Synthesize analogs with halogenated or alkylated cyclopropyl groups and compare logP (via shake-flask method) and membrane permeability (Caco-2 assay).

- Crystallography : Compare hydrogen-bonding patterns and crystal packing of analogs to correlate structure with solubility .

- Bioactivity profiling : Test analogs in parallelized assays (e.g., high-content screening) to identify critical substituents for potency .

Q. What analytical challenges arise in characterizing degradation products under varying pH and temperature conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress. Monitor degradation via UPLC-QTOF-MS to identify major fragments .

- Stability-indicating methods : Develop HPLC-DAD methods with gradient elution to resolve degradation products from the parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.